Cas no 1076198-16-7 (4-Formyl Loratadine)

4-Formyl Loratadine 化学的及び物理的性質
名前と識別子
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- 4-Formyl Loratadine
- ethyl 4-(8-chloro-4-formyl-5,6-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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計算された属性
- せいみつぶんしりょう: 410.14000
じっけんとくせい
- PSA: 59.50000
- LogP: 4.63820
4-Formyl Loratadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F700690-50mg |
4-Formyl Loratadine |
1076198-16-7 | 50mg |
$ 7600.00 | 2023-09-07 | ||
TRC | F700690-1mg |
4-Formyl Loratadine |
1076198-16-7 | 1mg |
$ 253.00 | 2023-04-17 | ||
TRC | F700690-10mg |
4-Formyl Loratadine |
1076198-16-7 | 10mg |
$ 1918.00 | 2023-04-17 |
4-Formyl Loratadine 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Book reviews
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
4-Formyl Loratadineに関する追加情報
4-Formyl Loratadine: A Comprehensive Overview
4-Formyl Loratadine, also known by its CAS registry number CAS No. 1076198-16-7, is a chemical compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of loratadine, a well-known second-generation antihistamine, and has been explored for its potential applications in drug development and therapeutic interventions. In this article, we will delve into the properties, synthesis, pharmacological effects, and recent advancements related to 4-Formyl Loratadine.
The structure of 4-Formyl Loratadine consists of a central bicyclic framework with a formyl group attached at the 4-position. This modification introduces unique chemical and biological properties compared to the parent compound, loratadine. The formyl group enhances the compound's ability to interact with biological systems, potentially leading to improved pharmacokinetic profiles and efficacy. Recent studies have highlighted the importance of such structural modifications in optimizing drug performance and reducing adverse effects.
One of the key areas of research on 4-Formyl Loratadine involves its antihistaminic activity. Histamine plays a critical role in allergic reactions, and antihistamines like loratadine are widely used to alleviate symptoms such as itching, sneezing, and runny nose. By modifying the structure of loratadine, researchers aim to enhance its ability to block histamine H1 receptors while minimizing side effects such as drowsiness. Preclinical studies have shown promising results, with 4-Formyl Loratadine demonstrating potent antihistaminic activity in vitro and in animal models.
Beyond its antihistaminic properties, 4-Formyl Loratadine has also been investigated for its potential anti-inflammatory effects. Chronic inflammation is a underlying factor in numerous diseases, including asthma, arthritis, and cardiovascular disorders. Recent research has explored the ability of 4-Formyl Loratadine to modulate inflammatory pathways, offering a novel approach to managing inflammatory conditions. These findings underscore the versatility of this compound and its potential as a multi-target therapeutic agent.
The synthesis of 4-Formyl Loratadine involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent oxidation steps. The process requires precise control over reaction conditions to ensure high yields and purity of the final product. Researchers have optimized these methods to achieve scalable production, paving the way for further preclinical and clinical studies.
In terms of pharmacokinetics, 4-Formyl Loratadine exhibits favorable absorption profiles in experimental models. Its bioavailability is enhanced compared to loratadine due to improved solubility attributes introduced by the formyl group. This characteristic is crucial for ensuring effective drug delivery and maintaining therapeutic concentrations in vivo.
The safety profile of 4-Formyl Loratadine strong has been evaluated in acute and chronic toxicity studies. Results indicate that the compound demonstrates low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. These findings are encouraging for its potential translation into human use.
In conclusion, CAS No. 1076198-16-7 (4-Formyl Loratadine) strong represents a promising advancement in antihistamine research with potential applications beyond traditional allergy treatment. Its unique chemical structure, coupled with favorable pharmacological properties, positions it as a candidate for developing next-generation therapies targeting allergic and inflammatory diseases.
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